molecular formula C23H22ClNO3 B5233207 N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide

N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide

Cat. No. B5233207
M. Wt: 395.9 g/mol
InChI Key: QWLHEHYHNSBDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide, commonly known as GW 501516, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders.

Mechanism of Action

GW 501516 exerts its effects through activation of the PPARδ receptor, which is a nuclear receptor that plays a key role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved energy metabolism and increased endurance capacity.
Biochemical and Physiological Effects:
GW 501516 has been shown to have several biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. It also increases the number and size of mitochondria in skeletal muscle, which leads to improved energy metabolism and increased endurance capacity. In addition, it has been shown to have anti-inflammatory and anti-atherogenic effects.

Advantages and Limitations for Lab Experiments

GW 501516 has several advantages for lab experiments. It is highly selective for the PPARδ receptor and has a long half-life, which allows for once-daily dosing. It is also orally bioavailable and has good tissue penetration. However, it has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the study of GW 501516. One area of interest is its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. Another area of interest is its potential use as a performance-enhancing drug in athletes and bodybuilders. However, further research is needed to fully understand its effects and potential risks. Additionally, there is a need for the development of more selective PPARδ agonists with fewer off-target effects.

Synthesis Methods

GW 501516 is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 4-bromophenol in the presence of a base to form 4-(4-chlorophenoxy)phenol. This intermediate is then reacted with 3-isobutoxybenzoyl chloride in the presence of a base to form GW 501516. The final product is purified through column chromatography to obtain the pure compound.

Scientific Research Applications

GW 501516 has been extensively studied for its potential therapeutic applications in the treatment of metabolic and cardiovascular diseases. It has been shown to increase insulin sensitivity, decrease plasma triglycerides and LDL cholesterol levels, and improve glucose metabolism in animal models. In addition, it has been shown to have anti-inflammatory and anti-atherogenic effects.

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-3-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-16(2)15-27-22-5-3-4-17(14-22)23(26)25-19-8-12-21(13-9-19)28-20-10-6-18(24)7-11-20/h3-14,16H,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHEHYHNSBDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-3-(2-methylpropoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.